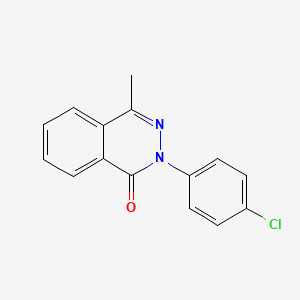

2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUJICHPSGQZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324152 | |

| Record name | 2-(4-chlorophenyl)-4-methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

443331-94-0 | |

| Record name | 2-(4-chlorophenyl)-4-methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired phthalazinone compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of phthalazinone, including 2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone, exhibit significant anti-proliferative activity against various cancer cell lines. Notable findings include:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and others.

- Mechanisms of Action :

- Apoptosis Induction : The compound can elevate apoptotic markers such as p53 and caspase 3.

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Enzyme Inhibition : Inhibition of key enzymes like MAPK and Topo II has been observed, further supporting its potential as an anticancer agent.

Anticonvulsant Activity

A series containing the phthalazinone moiety has been synthesized and evaluated for anticonvulsant activities. Key findings include:

- Evaluation Method : Pentylenetetrazole (PTZ) induced convulsions in mice.

- Standard Comparison : Phenobarbital sodium was used as a reference drug.

- Results : Certain derivatives demonstrated significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy.

Anticancer Activity Overview

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | < 50 | Apoptosis Induction |

| Compound B | MCF-7 | < 70 | Cell Cycle Arrest |

| Compound C | HepG2 | < 40 | MAPK Inhibition |

| Compound D | MCF-7 | < 60 | Topo II Inhibition |

Anticonvulsant Activity Overview

| Compound | Model Used | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Compound E | PTZ-induced convulsions | 20 | 85 |

| Compound F | PTZ-induced convulsions | 30 | 90 |

Case Studies

-

Study on Anti-Proliferative Activity :

- Researchers synthesized a series of phthalazinone derivatives and evaluated their cytotoxicity against HepG2 and MCF-7 cell lines. The study highlighted the structure-activity relationship (SAR) that correlates specific substitutions with enhanced biological activity.

-

Anticonvulsant Evaluation :

- A study focused on the synthesis of compounds containing the phthalazinone moiety and their evaluation in a mouse model for anticonvulsant activity. Results indicated that certain derivatives showed promise in reducing seizure frequency compared to standard treatments.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of phthalazinone derivatives allows for extensive comparisons. Below is a detailed analysis of 2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone alongside analogous compounds:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Key Observations

Structural Modifications and Physicochemical Properties: The methyl group at C4 in this compound contributes to moderate lipophilicity, as reflected in its predicted density (1.29 g/cm³) . 147–148°C) . Benzyl vs. Phenyl Substitutions: The 4-chlorobenzyl group in 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one enhances antifungal activity compared to simpler phenyl-substituted derivatives, likely due to improved membrane penetration .

Biological Activity: Antifungal Activity: 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibits notable activity against Cryptococcus neoformans and dermatophytes, attributed to the 4-chlorobenzyl moiety’s electron-withdrawing effects . Antihistaminic Applications: Azelastine hydrochloride, a complex derivative, demonstrates the impact of azepane ring incorporation, which enhances receptor binding affinity and oral bioavailability .

Synthetic Utility: this compound serves as a precursor for further functionalization. For example, hydrazinolysis of similar esters (e.g., glycine methyl ester derivatives) generates hydrazide intermediates for antimicrobial agents . Derivatives with formyl groups (e.g., 4-(4-chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one) are key intermediates for nucleophilic substitutions or condensations, enabling access to imidazole or oxazole-containing analogs .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Chlorine atoms (as in 4-chlorophenyl or 4-chlorobenzyl) enhance antifungal and antimicrobial activities by increasing electrophilicity and interaction with microbial enzymes .

- Heterocyclic Additions : Azepane or imidazole rings (e.g., in Azelastine) improve pharmacokinetic profiles by modulating solubility and metabolic stability .

- Hydrogen-Bonding Motifs: Amino or hydroxyl substituents (e.g., 2-amino-5-chlorophenyl) may improve target binding but reduce membrane permeability due to higher polarity .

Biological Activity

2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a phthalazinone core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of a 4-chlorophenyl group and a methyl substituent on the phthalazinone ring. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer cell proliferation.

- Cancer Cell Growth Inhibition : Studies indicate that phthalazine derivatives can inhibit Aurora kinases and vascular endothelial growth factor receptors (VEGFR-2), which are critical in cancer progression .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has shown efficacy against various cancer cell lines, including:

- Liver Cancer (HepG2)

- Breast Cancer (MCF-7)

The compound's mechanism includes inducing apoptosis and cell cycle arrest, evidenced by increased levels of p53 and caspase 3, along with decreased concentrations of MAPK and topoisomerase II .

Case Studies

Several studies have explored the biological activity of phthalazine derivatives, including this compound:

- Study on Antiproliferative Activity :

-

Molecular Docking Studies :

- Molecular docking simulations revealed strong binding affinities of phthalazinone derivatives to key enzymes involved in cancer progression.

- The docking studies suggested that the presence of specific functional groups enhances the binding interactions with target proteins such as MAPK and topoisomerase II .

Table 1: Biological Activity Summary

Table 2: Molecular Docking Results

| Compound | Target Enzyme | Binding Free Energy (kcal/mol) | Number of H Bonds | Number of π Bonds |

|---|---|---|---|---|

| This compound | MAPK | -9.5 | 3 | 2 |

| Other Phthalazine Derivatives | Topoisomerase II | -8.7 | 2 | 1 |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-chlorophenyl)-4-methyl-1(2H)-phthalazinone and its derivatives?

Synthesis typically involves cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example:

- Halogenation : Reacting 4-(4-methoxyphenyl)phthalazinone with PCl₅/POCl₃ under reflux yields chlorinated derivatives (e.g., 1-chlorophthalazine analogs) .

- Amination : Substitution with amino acids (e.g., glycine) in ethanol/water under reflux produces hydrazide derivatives .

Key parameters : Reaction time (2–8 hours), solvent (ethanol, POCl₃), and stoichiometric ratios (1:1 molar ratios of reactants).

Q. How can researchers characterize the purity and structure of synthesized phthalazinone derivatives?

Q. What are the foundational pharmacological activities associated with phthalazinone derivatives?

Phthalazinones exhibit:

- Acetylcholinesterase (AChE) inhibition : Derivatives with aminothiazole or pyridinyl groups show IC₅₀ values <10 μM .

- Antioxidant activity : Scavenging of DPPH radicals (EC₅₀ ~50–100 μM) via electron-donating substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity?

- Substituent position : 4-Pyridinyl or 3-thiazolyl groups enhance AChE inhibition due to π-π stacking with catalytic sites .

- Hydrophobicity : Alkyl chains (e.g., methyl, ethyl) at position 2 improve membrane permeability but may reduce bronchodilatory activity .

- Case study : 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone (KK-562) shows dual AChE inhibition (IC₅₀ = 8.2 μM) and antioxidant activity .

Q. How can contradictory data in pharmacological studies be resolved?

Example: Some derivatives show high in vitro activity but poor in vivo efficacy.

- Approach :

- Solubility testing : Use shake-flask method to measure logP (e.g., logP >3 reduces aqueous solubility) .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of methyl groups) .

- Structural optimization : Introduce polar groups (e.g., hydroxyethyl) to balance hydrophobicity .

Q. What computational tools are effective for predicting drug-likeness and target interactions?

- Network pharmacology : Map targets (e.g., AD-related proteins like APP, BACE1) using SwissTargetPrediction .

- Molecular docking : AutoDock Vina to simulate binding modes (e.g., KK-505 binds AChE via H-bonds with Tyr337) .

- ADMET prediction : Use QikProp to estimate BBB penetration (e.g., PSA <90 Ų favors CNS entry) .

Q. How can phthalazinones be applied in non-pharmacological research (e.g., materials science)?

- Triboelectric materials : Phthalazinone moieties in fluorinated polyethers (FPPEs) enhance electron-donating capacity, shifting triboelectric series rankings (+5 kV vs. PTFE) .

- Method : Copolymerize with electron-deficient monomers (e.g., hexafluorobenzene) to tune surface charge .

Key Recommendations for Researchers

- Synthesis : Prioritize POCl₃-mediated halogenation for scalability (>70% yield) .

- Biological assays : Include positive controls (e.g., donepezil for AChE inhibition) to validate assay conditions .

- Computational modeling : Combine docking with MD simulations (>100 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.